molecular formula C12H13ClO3 B14675283 [2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetyl chloride CAS No. 40926-76-9

[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetyl chloride

Cat. No.: B14675283
CAS No.: 40926-76-9
M. Wt: 240.68 g/mol
InChI Key: JMNHQSMVSLBPBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetyl chloride: is an organic compound with a complex structure that includes a methoxy group, a prop-2-en-1-yl group, and an acetyl chloride group attached to a phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetyl chloride typically involves the reaction of [2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride group. The general reaction scheme is as follows:

[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetic acid+SOCl2[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetyl chloride+SO2+HCl\text{[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} [2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetic acid+SOCl2​→[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetyl chloride+SO2​+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The acetyl chloride group in [2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetyl chloride is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form [2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetic acid and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF)

    Catalysts: Pyridine or triethylamine to neutralize the generated HCl

Major Products:

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: [2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetyl chloride is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Bioconjugation: The reactive acetyl chloride group allows for the conjugation of this compound to biomolecules such as proteins and peptides, facilitating the study of biological processes.

Medicine:

    Drug Development: This compound can be used in the development of new drugs by serving as a building block for the synthesis of bioactive molecules.

Industry:

    Polymer Chemistry: this compound can be used in the modification of polymers to introduce functional groups that enhance material properties.

Mechanism of Action

The mechanism of action of [2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetyl chloride primarily involves its reactivity as an acylating agent. The acetyl chloride group can react with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. This reactivity is exploited in various chemical and biological applications to introduce specific functional groups or labels.

Comparison with Similar Compounds

Uniqueness: The presence of the acetyl chloride group in [2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetyl chloride imparts unique reactivity compared to eugenol and isoeugenol. This makes it a valuable intermediate in organic synthesis, particularly for acylation reactions.

Properties

CAS No.

40926-76-9

Molecular Formula

C12H13ClO3

Molecular Weight

240.68 g/mol

IUPAC Name

2-(2-methoxy-4-prop-2-enylphenoxy)acetyl chloride

InChI

InChI=1S/C12H13ClO3/c1-3-4-9-5-6-10(11(7-9)15-2)16-8-12(13)14/h3,5-7H,1,4,8H2,2H3

InChI Key

JMNHQSMVSLBPBK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCC(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.